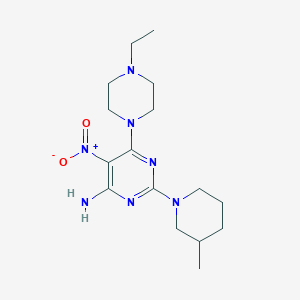
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, also known as EPN, is a chemical compound that belongs to the class of nitroguanidines. EPN has been widely studied for its potential use as a pesticide due to its high insecticidal activity.
Mechanism of Action
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system, leading to paralysis and death of the insect. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a high selectivity towards insects, making it a promising candidate for use as a pesticide.
Biochemical and Physiological Effects:
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a low toxicity towards mammals, making it a safer alternative to other insecticides. However, it can still cause adverse effects in humans if ingested or inhaled. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a moderate toxicity towards fish and other aquatic organisms.
Advantages and Limitations for Lab Experiments
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several advantages for use in lab experiments. It has a high purity and stability, making it easy to handle and store. It also has a high selectivity towards insects, making it a useful tool for studying the nervous system. However, 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has some limitations, such as its low solubility in water and its potential toxicity towards humans and other animals.
Future Directions
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several potential future directions for research. One area of interest is the development of new formulations of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine that can improve its solubility and efficacy. Another area of interest is the study of the mechanism of action of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, which could lead to the development of new insecticides with improved selectivity and safety. Additionally, 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine could be studied for its potential use in controlling other pests, such as ticks and mites.
Synthesis Methods
The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 3-methyl-1-piperidinylamine to form the intermediate compound. This intermediate is then reacted with 5-nitro-2-chloropyrimidine to yield 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine. The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been extensively studied and optimized to improve the yield and purity of the compound.
Scientific Research Applications
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been widely studied for its potential use as a pesticide due to its high insecticidal activity. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has also been studied for its potential use in controlling agricultural pests, such as nematodes and mites.
properties
Product Name |
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine |
|---|---|
Molecular Formula |
C16H27N7O2 |
Molecular Weight |
349.43 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C16H27N7O2/c1-3-20-7-9-21(10-8-20)15-13(23(24)25)14(17)18-16(19-15)22-6-4-5-12(2)11-22/h12H,3-11H2,1-2H3,(H2,17,18,19) |
InChI Key |
UYPBTAPZLSHACE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C(=NC(=N2)N3CCCC(C3)C)N)[N+](=O)[O-] |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B266485.png)
![methyl 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266504.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266505.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266507.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266509.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266510.png)
![ethyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266511.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266513.png)
![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266515.png)
![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266517.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266520.png)
![(E)-{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266523.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266524.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266525.png)